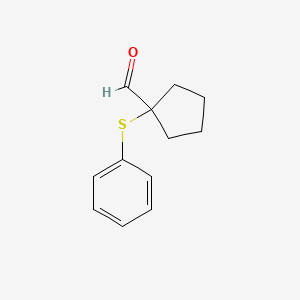
1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a phenylsulfanyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde typically involves the introduction of a phenylsulfanyl group to a cyclopentane ring followed by the formation of an aldehyde group. One common method involves the reaction of cyclopentane with phenylsulfanyl chloride in the presence of a base to form 1-(Phenylsulfanyl)cyclopentane. This intermediate is then oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: 1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid
Reduction: 1-(Phenylsulfanyl)cyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The phenylsulfanyl group can also participate in various interactions, including hydrophobic and π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Phenylsulfanyl)cyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
1-(Phenylsulfanyl)cyclopentane-1-methanol: This compound has a primary alcohol group instead of an aldehyde group, leading to different chemical properties and uses.
Cyclopentanecarboxaldehyde: This compound lacks the phenylsulfanyl group, making it less versatile in terms of chemical modifications and applications.
Properties
CAS No. |
115205-40-8 |
|---|---|
Molecular Formula |
C12H14OS |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-phenylsulfanylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H14OS/c13-10-12(8-4-5-9-12)14-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
HLKZXXXBIQYUEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)
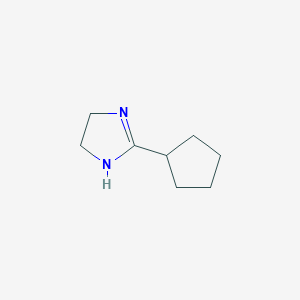


![N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine](/img/structure/B14312787.png)

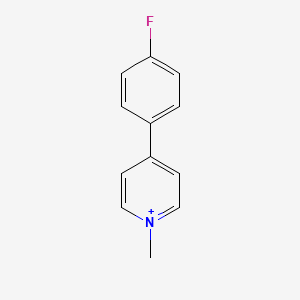
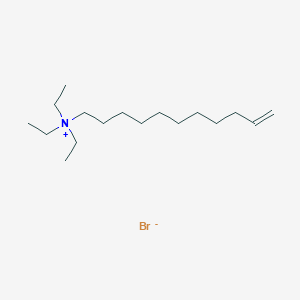
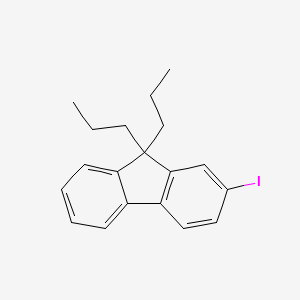
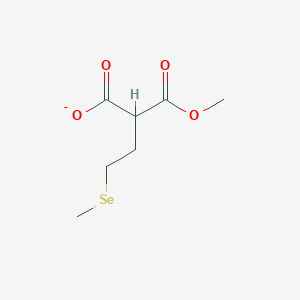
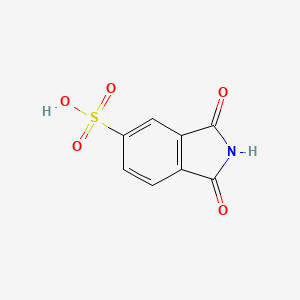
![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)

![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
